4-(Pyrrolidine-2-carbonyl)thiomorpholine

Medicinal Chemistry DPP-IV Inhibitor Positional Isomer

4-(Pyrrolidine-2-carbonyl)thiomorpholine is a heterocyclic building block featuring a thiomorpholine ring directly linked to a pyrrolidine-2-carbonyl moiety via an amide bond. The compound belongs to a class of substituted-pyrrolidinyl thiomorpholines disclosed in patents as scaffolds for dipeptidyl peptidase IV (DPP-IV) inhibitors, where the 2-carbonyl substitution pattern is structurally distinct from the 3-carbonyl positional isomer and from oxygen-containing morpholine analogs.

Molecular Formula C9H16N2OS
Molecular Weight 200.3 g/mol
CAS No. 1189561-30-5
Cat. No. B1438333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Pyrrolidine-2-carbonyl)thiomorpholine
CAS1189561-30-5
Molecular FormulaC9H16N2OS
Molecular Weight200.3 g/mol
Structural Identifiers
SMILESC1CC(NC1)C(=O)N2CCSCC2
InChIInChI=1S/C9H16N2OS/c12-9(8-2-1-3-10-8)11-4-6-13-7-5-11/h8,10H,1-7H2
InChIKeyZIIAALYTCRMOJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Pyrrolidine-2-carbonyl)thiomorpholine (CAS 1189561-30-5): Structural Classification and Key Features for Procurement


4-(Pyrrolidine-2-carbonyl)thiomorpholine is a heterocyclic building block featuring a thiomorpholine ring directly linked to a pyrrolidine-2-carbonyl moiety via an amide bond . The compound belongs to a class of substituted-pyrrolidinyl thiomorpholines disclosed in patents as scaffolds for dipeptidyl peptidase IV (DPP-IV) inhibitors, where the 2-carbonyl substitution pattern is structurally distinct from the 3-carbonyl positional isomer and from oxygen-containing morpholine analogs [1].

Why 4-(Pyrrolidine-2-carbonyl)thiomorpholine Cannot Be Replaced by Generic Analogs


Positional isomerism and heteroatom substitution critically alter biological activity in this chemotype. The pyrrolidine-2-carbonyl regioisomer defines the spatial orientation of the amide bond relative to the pyrrolidine nitrogen, which influences binding to targets such as DPP-IV [1]. Replacing thiomorpholine with morpholine (oxygen analog) or shifting the carbonyl to the 3-position produces compounds with distinct physicochemical and pharmacological profiles that cannot be interchanged without revalidating synthetic routes and biological potency [2].

4-(Pyrrolidine-2-carbonyl)thiomorpholine: Comparator Evidence for Procurement Decisions


Structural Differentiation: 2-Carbonyl vs. 3-Carbonyl Pyrrolidine Amide Isomers

The pyrrolidine-2-carbonyl substitution pattern in the target compound is a defined structural feature in patent claims for DPP-IV inhibitory activity [1]. The regioisomeric 4-(Pyrrolidine-3-carbonyl)thiomorpholine (CAS not specified, molecular formula C9H16N2OS, MW 200.3 g/mol, purity typically 95%) serves as the closest comparator . No published head-to-head DPP-IV IC50 data exist for either compound as isolated building blocks; however, the 2-carbonyl isomer is explicitly incorporated into the generic Markush structures of active leads in CN103420981A, while the 3-carbonyl isomer is sold as a distinct catalog item by the same vendors .

Medicinal Chemistry DPP-IV Inhibitor Positional Isomer

Sulfur vs. Oxygen Heteroatom in the Six-Membered Ring: Thiomorpholine vs. Morpholine Analog

The thiomorpholine ring in the target compound provides distinct physicochemical properties compared to the corresponding morpholine (oxygen) analog. In a series of heterocyclic core analogs of a direct thrombin inhibitor, the thiomorpholine analog (compound 6) demonstrated IC50 of 1.5 nM against thrombin, while the morpholine analog (compound 4) showed reduced activity [1]. Although these data are for elaborated drug-like molecules rather than the free building block, they demonstrate the significant impact of sulfur replacement on potency within this chemical space. The target building block preserves the thiomorpholine sulfur atom, enabling direct incorporation into SAR explorations where thioether-mediated lipophilicity and polarizability are desired .

Pharmacophore Design Lipophilicity Thioether

ROMK Inhibitor Scaffold: Thiomorpholine Amide as a Defined Pharmacophoric Element

Thiomorpholine amide substructures are present in potent ROMK inhibitors. BindingDB entry BDBM50391770 (US9073882, compound 1) contains a thiomorpholine carboxamide motif and exhibits an IC50 of 52 nM against human ROMK1 expressed in CHO cells [1]. While the exact compound 4-(Pyrrolidine-2-carbonyl)thiomorpholine is not itself this entry, it serves as a direct precursor to such amide-linked thiomorpholine inhibitors via further N-functionalization of the pyrrolidine ring. Compounds in US9073882 lacking the thiomorpholine amide show significantly reduced ROMK1 inhibition (IC50 = 300 nM for compound 95, BDBM50391768), illustrating the pharmacophoric contribution of the thiomorpholine carbonyl group [2].

Ion Channel ROMK1 Potassium Channel Inhibitor

Synthetic Accessibility: Single-Step Amide Coupling vs. Multi-Step Heterocycle Construction

4-(Pyrrolidine-2-carbonyl)thiomorpholine is synthesized via direct amide bond formation between pyrrolidine-2-carboxylic acid (proline) and thiomorpholine, using standard coupling agents . This contrasts with the synthesis of 4-(pyrrolidin-3-yl)thiomorpholine (CAS 666852-87-5), which requires reductive amination or nucleophilic substitution to form a C–N bond between the pyrrolidine and thiomorpholine rings, often yielding lower overall purity . The amide bond in the target compound provides a robust, crystallizable intermediate that can be purified to >98% by standard methods .

Amide Coupling Building Block Synthetic Efficiency

Oxidation State: Thiomorpholine vs. Thiomorpholine 1-Oxide Analog

The target compound contains thiomorpholine in its reduced sulfide form, whereas (1-Oxidothiomorpholino)(pyrrolidin-2-yl)methanone (CAS not located) is the corresponding sulfoxide analog . Sulfoxidation increases polarity (lower logP), alters hydrogen-bond acceptor capacity, and can improve metabolic stability in certain drug candidates. However, the reduced sulfide form offers greater conformational flexibility and higher lipophilicity, which is preferred for blood-brain barrier penetration in CNS-targeted DPP-IV programs [1]. Selection between these oxidation states depends on the target product profile of the final elaborated molecule.

Oxidation State Sulfoxide Metabolic Stability

Procurement Scenarios for 4-(Pyrrolidine-2-carbonyl)thiomorpholine Based on Differential Evidence


DPP-IV Inhibitor Lead Optimization Using the Thiomorpholine Scaffold

When synthesizing substituted-pyrrolidinyl thiomorpholine DPP-IV inhibitors as described in CN103420981A, the target building block provides the correct 2-carbonyl regioisomer directly. Using the 3-carbonyl isomer would produce analogs with an altered spatial arrangement of the amide bond relative to the pyrrolidine nitrogen, likely reducing DPP-IV affinity based on established SAR [1]. The thiomorpholine sulfur further differentiates the series from morpholine-based DPP-IV inhibitors, which generally show distinct physicochemical and potency profiles [2].

ROMK1 Potassium Channel Inhibitor Synthesis for Hypertension Research

For programs exploring ROMK inhibitors derived from the US9073882 chemotype, the target compound provides the thiomorpholine amide substructure that correlates with a 5.8-fold improvement in ROMK1 potency (52 nM vs. 300 nM) relative to non-thiomorpholine analogs within the same patent series [3]. The building block can be directly elaborated via N-arylation or N-alkylation of the pyrrolidine ring to access the active pharmacophore.

Thrombin Inhibitor Core Modification with Sulfur-Containing Heterocycles

In protease inhibitor programs where the thiomorpholine core has demonstrated superior thrombin inhibition compared to morpholine (IC50 = 1.5 nM for thiomorpholine analog 6 vs. reduced activity for morpholine analog 4 [4]), the target building block offers a modular entry point for installing the thiomorpholine amide motif. The pre-formed amide bond eliminates the need for late-stage coupling and reduces synthetic step count.

CNS-Penetrant DPP-IV Inhibitor Design Requiring Controlled Lipophilicity

The reduced sulfide form of thiomorpholine in the target compound provides higher lipophilicity (estimated logP ~0.8–1.2) than the corresponding sulfoxide analog, which is critical for achieving blood-brain barrier permeability in CNS-targeted DPP-IV programs . Selecting the sulfide over the sulfoxide at the building block stage locks in the desired physicochemical profile for CNS penetration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Pyrrolidine-2-carbonyl)thiomorpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.